An In-depth Technical Guide to the Chemical Structure and Bonding of Phenalene
An In-depth Technical Guide to the Chemical Structure and Bonding of Phenalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chemical structure and unique bonding characteristics of phenalene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and medicinal chemistry. Due to the limited availability of experimental crystallographic data for the parent 1H-phenalene, this guide incorporates high-quality computational data to elucidate its core structure. Furthermore, detailed experimental protocols and spectroscopic data for the derivative, 1H-phenalene-1,3(2H)-dione, are provided as a representative example of the analysis of a phenalene-based scaffold.
Core Chemical Structure and Bonding of 1H-Phenalene
1H-Phenalene (C₁₃H₁₀) is a non-alternant polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings.[1][2] Its structure is characterized by a central carbon atom shared by all three rings, a feature that imparts unique electronic properties. The molecule is a white solid with a melting point of 159-160 °C.[2]
Molecular Geometry
Table 1: Calculated Geometric Parameters of 1H-Phenalene
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.37 |
| C2-C3 | 1.42 |
| C3-C3a | 1.40 |
| C3a-C9b | 1.43 |
| C4-C5 | 1.38 |
| C5-C6 | 1.41 |
| C6-C6a | 1.42 |
| C6a-C9b | 1.43 |
| C7-C8 | 1.38 |
| C8-C9 | 1.41 |
| C9-C9a | 1.42 |
| C9a-C9b | 1.43 |
| C1-H | 1.09 |
| C2-H | 1.09 |
| C3-H | 1.09 |
| C4-H | 1.09 |
| C5-H | 1.09 |
| C6-H | 1.09 |
| C7-H | 1.09 |
| C8-H | 1.09 |
| C9-H | 1.10 |
| **Bond Angles (°) ** | |
| C1-C2-C3 | 120.5 |
| C2-C3-C3a | 120.8 |
| C3-C3a-C9b | 118.9 |
| C3a-C9b-C6a | 120.2 |
| C4-C5-C6 | 120.4 |
| C5-C6-C6a | 121.2 |
| C6-C6a-C9b | 118.6 |
| C7-C8-C9 | 120.3 |
| C8-C9-C9a | 121.3 |
| C9-C9a-C9b | 118.5 |
| H-C-C | ~120 |
| Data is based on computational modeling (B3LYP/6-311G(d,p)) as experimental crystallographic data is not publicly available.[3] |
The Phenalenyl System: Radical, Cation, and Anion
A key feature of phenalene is its ability to form a stable radical, cation, and anion, all of which exhibit aromatic character. This property is central to its unique reactivity and potential applications.
The phenalenyl radical is a neutral, open-shell species with 13 π-electrons. The phenalenyl cation, with 12 π-electrons, and the phenalenyl anion, with 14 π-electrons, both fulfill Hückel's rule for aromaticity (4n+2 π-electrons, where n=3 for the cation and n=3 for the anion, considering the periphery). This distribution of electrons across the fused ring system leads to significant delocalization and stabilization of these charged species.
Synthesis and Characterization of Phenalene Derivatives: 1H-Phenalene-1,3(2H)-dione
While the synthesis of 1H-phenalene can be challenging, its derivatives are more readily accessible. A common derivative, 1H-phenalene-1,3(2H)-dione, can be synthesized via the oxidation of 1H-phenalene.
Experimental Protocol: Synthesis of 1H-Phenalene-1,3(2H)-dione via Oxidation
Materials:
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1H-Phenalene
-
Potassium permanganate (B83412) (KMnO₄)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
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Stirring apparatus
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-phenalene in glacial acetic acid.
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Addition of Oxidizing Agent: To the stirred solution, add potassium permanganate (KMnO₄) portion-wise. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Decolorize the mixture by adding a reducing agent (e.g., sodium bisulfite solution).
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 1H-phenalene-1,3(2H)-dione.[4]
Spectroscopic Characterization of 1H-Phenalene-1,3(2H)-dione
Table 2: Predicted Spectroscopic Data for 1H-Phenalene-1,3(2H)-dione
| ¹H NMR (400 MHz, CDCl₃) | |
| Proton Assignment | δ (ppm) |
| Aromatic CH | 7.4 - 8.2 (m) |
| CH₂ | ~3.6 (s) |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Carbon Assignment | δ (ppm) |
| C=O | 190 - 205 |
| Aromatic C | 125 - 145 |
| CH₂ | ~45 |
| UV-Vis Spectroscopy | |
| Solvent | λmax (nm) |
| Ethanol | 403, 362, 328[5] |
| Note: NMR data is predicted based on structurally related compounds. UV-Vis data is for a substituted phenalenone derivative.[1][5][6] |
Experimental Protocol: NMR Data Acquisition
Instrumentation:
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400 MHz (or higher field) NMR spectrometer
Sample Preparation:
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Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 s
-
Acquisition Time (aq): 3-4 s[1]
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: ≥ 1024
-
Relaxation Delay (d1): 2 s
-
Acquisition Time (aq): 1-2 s[1]
Conclusion
Phenalene and its derivatives represent a fascinating class of polycyclic aromatic hydrocarbons with unique structural and electronic properties. The stability of the corresponding phenalenyl radical, cation, and anion, all of which exhibit aromatic character, makes this system a compelling target for research in materials science, particularly in the development of organic conductors and molecular magnets. Furthermore, the biological activities of phenalenone derivatives highlight their potential in drug discovery. This guide has provided a foundational understanding of the chemical structure and bonding of the phenalene core, supported by computational data and detailed experimental protocols for the synthesis and characterization of a key derivative. Further exploration of this versatile scaffold is poised to yield exciting advancements in various scientific disciplines.
